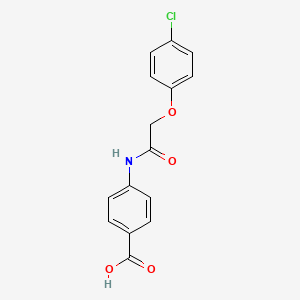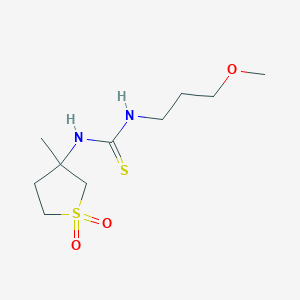![molecular formula C18H26N4O6 B12114430 2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)
2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues followed by a tyrosine (Tyr) residue. Its molecular formula is C18H26N4O6, and it has a molecular weight of 394.43 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (Ala) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (Ala) is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of H-Ala-Ala-Ala-Tyr-OH can involve enzymatic synthesis using L-amino acid ligases. This method is advantageous due to its high yield and substrate specificity. For example, the L-amino acid ligase from Bacillus subtilis can be used in combination with polyphosphate kinase for efficient ATP regeneration, resulting in high productivity of the desired peptide .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Ala-Ala-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptide bonds or modified amino acid residues.
Substitution: Substituted peptides with modified functional groups.
Applications De Recherche Scientifique
H-Ala-Ala-Ala-Tyr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in peptide-based therapies.
Mécanisme D'action
The mechanism of action of H-Ala-Ala-Ala-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and aromatic interactions, which are crucial for binding to target molecules. The peptide can modulate biological pathways by influencing protein-protein interactions or enzymatic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Ala-Ala-OH: A tripeptide lacking the tyrosine residue, used for studying the effects of peptide length on biological activity.
H-Ala-Tyr-OH: A dipeptide with similar properties but shorter in length, used in studies of peptide solubility and stability.
Uniqueness
H-Ala-Ala-Ala-Tyr-OH is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The combination of three alanine residues followed by tyrosine allows for unique interactions and applications compared to shorter or different peptide sequences .
Propriétés
Formule moléculaire |
C18H26N4O6 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28) |
Clé InChI |
SIKRQBHORYFZFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


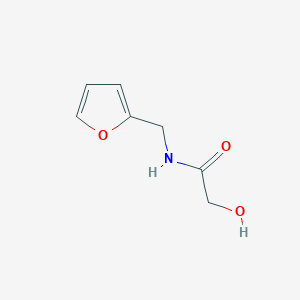
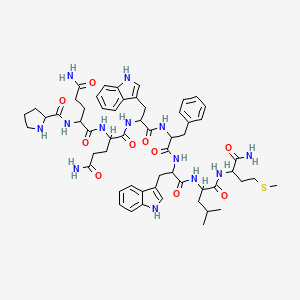

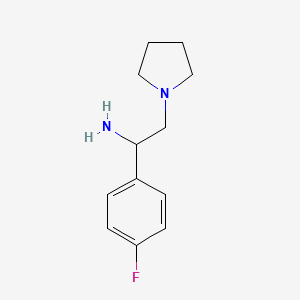
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)




![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
